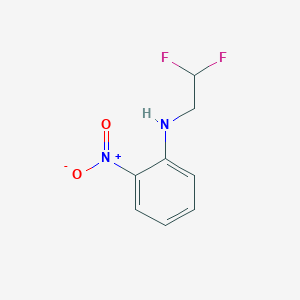

N-(2,2-difluoroethyl)-2-nitroaniline

Description

N-(2,2-Difluoroethyl)-2-nitroaniline (C₉H₉F₂N₂O₂; MW 229.18) is a fluorinated nitroaniline derivative characterized by a 2-nitroaniline backbone substituted with a 2,2-difluoroethyl group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitro group and the lipophilic difluoroethyl moiety, which may enhance metabolic stability and membrane permeability .

Properties

Molecular Formula |

C8H8F2N2O2 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)-2-nitroaniline |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)5-11-6-3-1-2-4-7(6)12(13)14/h1-4,8,11H,5H2 |

InChI Key |

RFCXPHJJPCJYTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

N-(2,2-Difluoroethyl)-4-methylaniline

- Structure : Replaces the nitro group with a methyl group (C₉H₁₁F₂N; MW 179.19).

- The methyl group may increase steric hindrance but enhance hydrophobicity compared to the nitro analog .

N-Ethyl-4-fluoro-2-nitroaniline

- Structure : Features an ethyl group and a fluorine atom at the 4-position (C₈H₉FN₂O₂; MW 200.17).

- Key Differences: The ethyl group is less electronegative than the difluoroethyl group, which may reduce its impact on solubility. The fluorine at the 4-position (vs.

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

- Structure : Contains a hydroxyethyl group (C₈H₉FN₂O₃; MW 200.17).

- Key Differences : The hydroxyethyl group introduces hydrogen-bonding capability, improving aqueous solubility compared to the hydrophobic difluoroethyl group. This could affect applications in drug delivery or environmental persistence .

Positional Isomerism and Electronic Effects

5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline

- Structural Insight : These isomers differ in the positions of nitro and fluorine groups on the benzene ring.

- Research Findings :

- Spectroscopic Properties : 5-Nitro-2-fluoroaniline exhibits stronger intramolecular charge transfer due to para-nitro/meta-fluoro alignment, whereas 2-nitro-5-fluoroaniline shows weaker resonance effects .

- Molecular Docking : The nitro group's position significantly affects binding affinity in enzyme interactions, with para-nitro derivatives often showing higher target selectivity .

2-Fluoro-N-(2-nitrophenyl)aniline

- Structure : A diarylamine with nitro and fluorine on adjacent phenyl rings (C₁₂H₉FN₂O₂; MW 248.21).

- Key Differences: The extended conjugation between rings may enhance UV absorption properties, making it suitable for optical applications. However, reduced solubility compared to monoaromatic analogs like N-(2,2-difluoroethyl)-2-nitroaniline could limit biological applications .

Functional Group Replacements

N,N-Dimethyl-2-nitroaniline

- Structure: Substitutes the difluoroethyl group with dimethylamino (C₈H₁₀N₂O₂; MW 166.18).

- Key Differences: The dimethylamino group is electron-donating, opposing the electron-withdrawing nitro group. However, the absence of fluorine reduces thermal stability compared to fluorinated analogs .

Data Table: Structural and Physical Properties

Research Implications and Gaps

- Reactivity : The difluoroethyl group in this compound may enhance resistance to metabolic degradation compared to ethyl or hydroxyethyl analogs, but experimental data on hydrolysis or oxidation stability are lacking .

- Applications: Fluorinated nitroanilines are understudied in catalysis.

- Toxicology: Limited data exist on the environmental and health hazards of difluoroethyl-substituted nitroanilines. emphasizes the need for thorough toxicological profiling of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.